3,3,3-Trifluoro-1-propanol

Description

The exact mass of the compound this compound is 114.02924926 g/mol and the complexity rating of the compound is 48.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

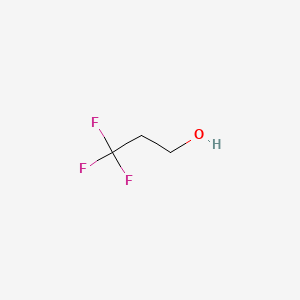

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O/c4-3(5,6)1-2-7/h7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBGBTNNPRCVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65530-60-1 | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65530-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30870950 | |

| Record name | 3,3,3-Trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-88-2, 65530-60-1 | |

| Record name | 3,3,3-Trifluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(difluoromethylene), α-fluoro-ω-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,3-Trifluoro-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,3,3-Trifluoro-1-propanol

This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and key applications of 3,3,3-Trifluoro-1-propanol (TFMP), tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into the unique characteristics imparted by the trifluoromethyl group, offering field-proven insights into its reactivity, handling, and synthetic utility.

Molecular Structure and Physicochemical Characteristics

This compound, with the chemical formula C₃H₅F₃O, is a clear, colorless liquid. The presence of a highly electronegative trifluoromethyl (-CF₃) group at the C-3 position dramatically influences its physical and chemical properties when compared to its non-fluorinated analog, 1-propanol. This structural feature is key to its utility in various applications.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 114.07 g/mol | [1] |

| Boiling Point | 100 °C | [2] |

| Density | 1.294 g/cm³ | [2] |

| Refractive Index (n20D) | 1.32 | [2] |

| Flash Point | 37 °C | [2][3] |

| Solubility | Fully miscible in water | [4][5] |

| pKa | ~14.09 (Predicted) | [6] |

The trifluoromethyl group's strong inductive effect makes the hydroxyl proton more acidic than that of 1-propanol, which has a pKa of about 16. This enhanced acidity influences its reactivity in base-mediated reactions.

Spectroscopic Profile: A Guide to Characterization

Accurate characterization of this compound is crucial for its use in synthesis and research. Below is a detailed analysis of its expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in TFMP provides a wealth of information.

-

¹H NMR: The proton NMR spectrum is relatively simple. The methylene group adjacent to the hydroxyl group (-CH₂OH) is expected to appear as a triplet, coupled to the neighboring methylene group. The methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, three distinct signals are expected. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms. The two methylene carbons will also show coupling to the fluorine atoms, though with smaller coupling constants.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. It will show a single signal, a triplet, due to coupling with the adjacent methylene protons.

A summary of expected NMR data is provided below:

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |

| ¹H | ~3.9 | Triplet | ~6-8 | -CH₂OH |

| ¹H | ~2.5 | Quartet | ~10-12 | -CH₂CF₃ |

| ¹H | Variable | Broad Singlet | - | -OH |

| ¹³C | ~60 | Singlet | - | -CH₂OH |

| ¹³C | ~35 | Quartet | ~30-35 | -CH₂CF₃ |

| ¹³C | ~125 | Quartet | ~275-280 | -CF₃ |

| ¹⁹F | ~ -65 | Triplet | ~10-12 | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl C-H and C-F bonds.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene groups.

-

C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

C-O Stretch: A moderate absorption band around 1050-1150 cm⁻¹ is due to the C-O stretching vibration.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z 114 may be observed, though it might be weak. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. The presence of the trifluoromethyl group will also lead to characteristic fragmentation patterns.

Expected Fragmentation Pathways:

Caption: Proposed EI-MS fragmentation of this compound.

Chemical Reactivity and Synthetic Applications

The unique electronic properties of this compound make it a valuable reagent and solvent in organic synthesis.

Reactivity of the Hydroxyl Group

The electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton, making the corresponding alkoxide easier to form. This facilitates reactions such as:

-

Esterification: It readily reacts with carboxylic acids, acyl chlorides, and anhydrides to form trifluoropropyl esters. These esters are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

-

Etherification: Williamson ether synthesis with alkyl halides under basic conditions proceeds efficiently to yield trifluoropropyl ethers.

-

Oxidation: The primary alcohol can be oxidized to 3,3,3-trifluoropropanal and further to 3,3,3-trifluoropropionic acid, which are also important fluorinated building blocks.

Role as a Specialty Solvent

Fluorinated alcohols, including TFMP, are gaining prominence as solvents that can promote or enable challenging chemical transformations. Their high polarity, low nucleophilicity, and ability to form strong hydrogen bonds can stabilize transition states and reactive intermediates. For instance, fluorinated alcohols have been shown to have a remarkable beneficial effect on the reactivity and selectivity of transition metal-catalyzed C-H activation reactions.[7]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] this compound serves as a key building block for introducing the trifluoropropyl moiety into complex molecules.[2][5][8]

Synthetic Workflow Example: Preparation of a Trifluoropropyl Ester

The following is a generalized, self-validating protocol for the synthesis of a trifluoropropyl ester, a common transformation in medicinal chemistry.

Caption: A typical workflow for the synthesis of a trifluoropropyl ester.

Experimental Protocol: Synthesis of 3,3,3-Trifluoropropyl Benzoate

-

Reaction Setup: To a solution of benzoic acid (1.22 g, 10 mmol) and this compound (1.14 g, 10 mmol) in dichloromethane (50 mL) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol).

-

Reagent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 2.27 g, 11 mmol) in dichloromethane (10 mL) to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 8 hours.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3,3,3-trifluoropropyl benzoate.

Safety and Handling

This compound is a flammable liquid and vapor.[2][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][9] It is also toxic if swallowed.[1][9]

Mandatory Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][11]

-

It is incompatible with strong oxidizing agents.[5]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable fluorinated building block with a unique set of chemical and physical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established.[2] A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

- 1. This compound CAS#: 2240-88-2 [m.chemicalbook.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 2240-88-2 [chemicalbook.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. whitman.edu [whitman.edu]

- 9. benchchem.com [benchchem.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. alfa-chemistry.com [alfa-chemistry.com]

3,3,3-Trifluoro-1-propanol physical properties

An In-depth Technical Guide to the Physical Properties of 3,3,3-Trifluoro-1-propanol

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Advanced Synthesis

This compound (CAS No. 2240-88-2) is a fluorinated alcohol that has emerged as a pivotal building block and specialized solvent in modern chemistry.[1][2] Its unique molecular architecture, featuring a highly electronegative trifluoromethyl (CF₃) group at one end and a reactive hydroxyl (-OH) group at the other, imparts a distinct set of physical and chemical properties. This guide offers an in-depth examination of these properties, providing the foundational knowledge necessary for its effective application in pharmaceutical design, materials science, and organic synthesis.[1][3]

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[2][4][5] this compound serves as a key intermediate for introducing the trifluoromethyl motif, making a thorough understanding of its physical characteristics essential for researchers and drug development professionals.[2][6]

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The utility of any chemical reagent is fundamentally dictated by its physical properties. These values govern everything from reaction kinetics and solvent compatibility to storage requirements and safety protocols. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₃O | [1][2][7] |

| Molecular Weight | 114.07 g/mol | [1][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][10][11] |

| Density | 1.294 - 1.3 g/cm³ | [1][2][12] |

| Boiling Point | 100-101 °C | [1][12] |

| Flash Point | 37 °C (98.6 °F) | [2][3][12] |

| Refractive Index (n20/D) | 1.32 | [1][2][12] |

| pKa | ~14.09 (Predicted) | [10][12][13] |

| Vapor Pressure | 2830 mmHg at 25 °C | [2] |

Density: Implications for Formulation and Reaction Stoichiometry

With a density of approximately 1.294 g/cm³, this compound is significantly denser than many common organic solvents.[2][12] This property is a critical consideration in process chemistry and formulation science, particularly when dealing with biphasic reaction systems or calculating mass from volumetric measurements. Accurate density values are essential for precise stoichiometric control in large-scale synthesis.

Boiling and Flash Points: A Framework for Thermal Safety and Purification

The boiling point of 100 °C indicates moderate volatility, allowing for its removal under reduced pressure without excessive heating, which is crucial for preserving thermally sensitive products.[1][12] However, the relatively low flash point of 37 °C classifies it as a flammable liquid, mandating strict adherence to safety protocols.[2] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and using non-sparking equipment.[14]

Refractive Index: A Tool for Quality Control

The refractive index, measured at 1.32, is a highly sensitive and non-destructive measure of purity.[1][2][15] In a research or manufacturing setting, this value serves as a rapid quality control checkpoint. Any deviation from the specified range (e.g., 1.3215-1.3265 @ 20°C) can indicate the presence of impurities or water, triggering further analytical investigation.[15]

Solubility Profile: A Duality of Function

One of the most compelling attributes of this compound is its amphiphilic nature, stemming from the hydrophilic alcohol group and the lipophilic trifluoromethyl group. It is fully miscible in water, a property conferred by the hydroxyl group's ability to engage in hydrogen bonding.[3][10][16]

This duality is central to its utility. The trifluoromethyl group enhances solubility for fluorinated compounds and can stabilize reactive intermediates, while the hydroxyl group ensures compatibility with polar reagents and aqueous workup procedures.[1] This makes it an excellent solvent choice for reactions involving both polar and nonpolar species.[1]

Caption: Hydrophilic vs. Lipophilic regions of the molecule.

Protocol: Purity Assessment by Gas Chromatography (GC)

Trustworthiness in research and development hinges on self-validating systems. Verifying the purity of a starting material like this compound is a non-negotiable first step. The most common method, as indicated by suppliers, is Gas Chromatography (GC).[1][11]

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Causality: GC is the ideal technique because it separates compounds based on their volatility and interaction with the stationary phase. The high volatility and thermal stability of this compound make it perfectly suited for GC analysis. A polar column is chosen to provide better peak shape for the alcohol.

Methodology

-

Instrument and Column Setup:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID). The FID is chosen for its high sensitivity to organic compounds.

-

Column: Agilent J&W DB-WAX or similar polar polyethylene glycol (PEG) column (30 m x 0.25 mm ID, 0.25 µm film thickness). The polar stationary phase provides optimal retention and peak symmetry for the polar alcohol.

-

Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.0 mL/min.

-

-

Temperature and Detector Conditions:

-

Inlet Temperature: 200 °C. This ensures rapid and complete vaporization of the sample.

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 180 °C.

-

Final Hold: Hold at 180 °C for 5 minutes. This temperature program ensures separation of early-eluting volatile impurities from the main analyte peak.

-

-

Detector Temperature: 250 °C. This prevents condensation of the analyte post-separation.

-

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of this compound in a high-purity solvent like methanol or acetone. Dilution prevents column overloading and ensures sharp peaks.

-

Vortex the sample thoroughly to ensure homogeneity.

-

-

Injection and Data Analysis:

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1. A high split ratio is used to introduce a small, precise amount of the concentrated sample onto the column.

-

Analysis: The resulting chromatogram is analyzed by integrating the area of all peaks. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

-

Caption: Workflow for GC Purity Assessment.

Safety, Handling, and Storage

Authoritative grounding in safety is paramount. This compound is classified as a flammable liquid that is toxic if swallowed and causes skin and serious eye irritation.[8][17] It may also cause respiratory irritation.[8][17]

-

Handling: Always use in a well-ventilated area or fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17] Avoid contact with skin and eyes and prevent inhalation of vapors.[17][14]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][12] The recommended storage temperature is often between 2-8 °C.[1][12][16] Keep containers tightly closed to prevent moisture contamination and evaporation.[3]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[14]

Conclusion

This compound is more than a simple fluorinated alcohol; it is a strategic tool for molecular design. Its physical properties—a unique density, moderate boiling point, and a compelling amphiphilic nature—make it highly versatile. For the medicinal chemist, it offers a reliable pathway to introduce the metabolically robust trifluoromethyl group. For the materials scientist, it serves as a building block for high-performance polymers.[1][2] A comprehensive understanding of the physical data presented in this guide is the foundation for leveraging its full potential safely and effectively in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. jelsciences.com [jelsciences.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | 2240-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. sfdchem.com [sfdchem.com]

- 13. This compound CAS#: 2240-88-2 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 16. This compound | 2240-88-2 [chemicalbook.com]

- 17. echemi.com [echemi.com]

The Synthesis of 3,3,3-Trifluoro-1-propanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

3,3,3-Trifluoro-1-propanol (TFPOH) is a pivotal fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of the trifluoromethyl group (CF3) often imparts desirable properties such as enhanced metabolic stability, increased bioavailability, and altered lipophilicity to bioactive molecules.[1] This guide provides an in-depth technical overview of the primary synthetic routes to high-purity this compound, designed for researchers, scientists, and professionals in drug development. We will explore the core methodologies, delve into the mechanistic underpinnings that dictate experimental choices, and present detailed protocols for key transformations. A comparative analysis of the most prevalent synthetic strategies is also provided to aid in the selection of the most appropriate method based on laboratory or industrial-scale requirements.

Introduction: The Significance of this compound in Modern Chemistry

The unique physicochemical properties of this compound, such as its high density (1.294 g/cm³), boiling point of 100°C, and full miscibility in water, make it a versatile intermediate and specialty solvent.[1][2][3] Its primary utility lies in its role as a precursor to a wide array of more complex fluorinated molecules. In the pharmaceutical industry, the trifluoromethyl group is a common motif in many blockbuster drugs, and TFPOH serves as a key starting material for introducing this moiety.[1] Similarly, in agrochemicals, the presence of a CF3 group can significantly enhance the efficacy of pesticides.[1]

This guide will focus on the most practical and scalable methods for the synthesis of this compound, providing a critical evaluation of each approach to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.

Key Synthetic Routes to this compound

Several synthetic strategies have been developed to produce this compound. The most prominent and industrially relevant methods include:

-

Reduction of Trifluoroacetic Acid Esters: A common and scalable approach utilizing readily available starting materials.

-

Hydrogenation of 3,3,3-Trifluoropropanal: A direct method that relies on the availability of the corresponding aldehyde.

-

Catalytic Debromination of 2-Bromo-3,3,3-trifluoropropan-1-ol: A route that starts from a halogenated precursor.

-

Hydroboration-Oxidation of Trifluoroethylene: A classic organoborane approach that offers good regioselectivity.

The following sections will provide a detailed examination of each of these synthetic pathways.

In-Depth Analysis of Synthetic Methodologies

Reduction of Trifluoroacetic Acid Esters

The reduction of esters of trifluoroacetic acid, such as ethyl trifluoroacetate, is a widely employed method for the synthesis of this compound. This approach is favored for its scalability and the commercial availability of the starting esters.

3.1.1. Choice of Reducing Agent: LiAlH₄ vs. NaBH₄

The selection of the reducing agent is critical for the successful reduction of esters.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of efficiently reducing esters to primary alcohols.[2][4] Its high reactivity stems from the polar Al-H bond, which makes the hydride ion a potent nucleophile.[4]

-

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is a milder reducing agent and is generally not effective for the reduction of esters under standard conditions.[5][6] The B-H bond in NaBH₄ is less polar than the Al-H bond in LiAlH₄, resulting in lower reactivity.[4]

For the reduction of trifluoroacetic acid esters, LiAlH₄ is the reagent of choice due to its ability to overcome the lower reactivity of the ester carbonyl group.

3.1.2. Reaction Mechanism: A Stepwise Approach

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions.

References

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

3,3,3-Trifluoro-1-propanol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3,3,3-Trifluoro-1-propanol

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular structure of this compound (CAS No. 2240-88-2), a pivotal fluorinated alcohol in modern chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features that dictate its unique physicochemical properties and versatile applications. We will explore its atomic arrangement, conformational preferences, and the powerful influence of its trifluoromethyl group, grounding our analysis in spectroscopic data and established chemical principles.

Introduction: The Significance of Fluorination in a Propanol Scaffold

This compound (C₃H₅F₃O) is a colorless liquid that has emerged as a critical building block and specialty solvent, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, a simple three-carbon chain with a terminal trifluoromethyl (CF₃) group and a primary alcohol, represents a strategic combination of a hydrophilic functional group with a lipophilic, metabolically robust moiety.

The incorporation of fluorine, and specifically the CF₃ group, into organic molecules is a cornerstone of modern drug design.[2] This substitution dramatically alters a molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[2][3][4] In this compound, these effects are pronounced, making it an invaluable intermediate for synthesizing active pharmaceutical ingredients (APIs) with enhanced bioavailability and pharmacokinetic profiles.[3][5]

Core Molecular Structure and Physicochemical Profile

The fundamental identity of this compound is defined by its molecular formula, C₃H₅F₃O, and a molecular weight of approximately 114.07 g/mol .[6][7] It is a halogenated organic compound belonging to the class of fluorinated alcohols.[8]

Atomic Connectivity and Isomerism

The molecule consists of a propane backbone. The hydroxyl (-OH) group is attached to the first carbon (C1), and three fluorine atoms are attached to the third carbon (C3). The IUPAC name, 3,3,3-trifluoropropan-1-ol, precisely describes this connectivity.[6][9]

Caption: 2D representation of this compound connectivity.

Key Physicochemical Properties

The unique molecular structure gives rise to a distinct set of physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₃O | [5][7][9] |

| Molecular Weight | 114.07 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [8][1] |

| Boiling Point | 100 °C | [1][5] |

| Density | ~1.294 - 1.3 g/cm³ | [1][5][10] |

| Refractive Index (n20D) | ~1.32 | [1][5][10] |

| Flash Point | 37 °C (98.6 °F) | [5][7] |

| Water Solubility | Fully miscible |

In-Depth Structural Analysis: The Role of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is the dominant structural feature, exerting powerful electronic and steric effects that propagate throughout the molecule.

Inductive Effect and Bond Polarization

Fluorine is the most electronegative element, and the three fluorine atoms on C3 create a profound electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and, subsequently, the C3-C2 and C2-C1 bonds, drawing electron density away from the propanol backbone and towards the fluorine atoms. This has two major consequences:

-

Increased Acidity: The electron withdrawal stabilizes the conjugate base (alkoxide) formed upon deprotonation of the hydroxyl group, making this compound more acidic (pKa ≈ 14.1) than its non-fluorinated counterpart, 1-propanol (pKa ≈ 16).[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation, a key reason for its prevalence in drug design.[4]

Caption: Inductive effect of the CF₃ group on the molecule.

Conformational Analysis

The three-dimensional shape of this compound is not static. Rotation around the C1-C2 and C2-C3 single bonds leads to various conformers. The relative stability of these conformers is dictated by a balance of steric hindrance (repulsion between bulky groups) and electronic interactions (like hyperconjugation and dipole-dipole interactions).

While detailed experimental studies on this compound's specific conformational preferences are not widely published, analysis of similar 1,3-difluorinated motifs suggests that gauche interactions are highly influential.[11][12] The bulky and highly electronegative CF₃ group will sterically and electronically influence the orientation of the -CH₂OH group. Computational modeling (e.g., via Density Functional Theory) is the primary tool for investigating these low-energy conformations, which are crucial for understanding receptor binding and reactivity.

Spectroscopic Characterization: Validating the Structure

The molecular structure is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the influence of fluorine.

-

¹H NMR: The spectrum will show three distinct signals:

-

A triplet corresponding to the two protons on C1 (-CH₂ OH), split by the adjacent C2 protons.

-

A complex multiplet (a quartet of triplets) for the two protons on C2 (-CF₃CH₂ -), split by both the C1 protons and the three C3 fluorine atoms.

-

A broad singlet or triplet (depending on solvent and concentration) for the hydroxyl proton (-OH ).

-

-

¹³C NMR: The spectrum will display three signals for the three carbon atoms. The signals for C3 and C2 will be split into quartets due to one-bond (¹J_CF) and two-bond (²J_CF) coupling with the fluorine atoms, respectively. This splitting is a definitive indicator of the CF₃ group's position. For example, observed coupling constants in similar structures can be large, such as ¹J_CF ≈ 285 Hz and ²J_CF ≈ 29 Hz.[13]

-

¹⁹F NMR: This spectrum provides a direct view of the fluorine environment. It will show a single signal, a triplet, arising from the three equivalent fluorine atoms being split by the two adjacent protons on C2.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A strong, broad absorption band typically appears in the range of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene groups.

-

C-F Stretch: Very strong, intense absorption bands are expected in the 1000-1300 cm⁻¹ region, which are definitive signatures of the trifluoromethyl group.[6][13]

Methodology Box: Standard Protocol for NMR Analysis

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize magnetic field homogeneity.

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) signals.

Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (singlet, triplet, etc.), and coupling constants (J) to assign signals to specific atoms in the molecular structure.

Synthesis, Reactivity, and Applications in Drug Development

Synthetic Pathways

This compound is typically synthesized via the reduction of an appropriate trifluorinated three-carbon precursor. Common methods include:

-

The reduction of 3,3,3-trifluoropropionic acid or its esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8]

-

The catalytic hydrogenation of 3,3,3-trifluoropropanal over a metal catalyst such as Raney Nickel.[14]

Caption: Common synthetic routes to this compound.

Role in Drug Design and Materials Science

The structural features of this compound make it a highly desirable synthon:

-

Pharmaceuticals: It serves as a key intermediate for introducing the CF₃CH₂CH₂- moiety into drug candidates. This group can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter receptor binding affinity.[3][5][15]

-

Agrochemicals: Similar to pharmaceuticals, it is used to create advanced pesticides with improved efficacy and environmental profiles.[16][5]

-

Material Science: The compound is used to synthesize specialty polymers and materials, imparting properties like enhanced thermal stability, chemical resistance, and hydrophobicity.[1][5]

Safety and Handling

From a practical standpoint, understanding the hazards associated with the molecular structure is paramount for laboratory professionals.

-

Flammability: this compound is a flammable liquid with a flash point of 37 °C.[5] It should be stored in a cool, well-ventilated area away from ignition sources and oxidizing agents.[16]

-

Health Hazards: It is classified as toxic if swallowed and causes skin and serious eye irritation.[6][7][17] It may also cause respiratory irritation.[16][6] Therefore, handling requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and use in a well-ventilated fume hood.[17]

Conclusion

The molecular structure of this compound is a masterful example of how strategic fluorination can impart highly desirable properties onto a simple organic scaffold. The dominant inductive effect of the trifluoromethyl group, combined with its steric influence, governs the molecule's reactivity, acidity, and ultimately, its utility. For scientists in drug discovery and materials science, a deep understanding of this structure is not merely academic; it is fundamental to leveraging its potential for creating next-generation molecules with enhanced performance and function.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jelsciences.com [jelsciences.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. innospk.com [innospk.com]

- 6. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [webbook.nist.gov]

- 10. sfdchem.com [sfdchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 13. rsc.org [rsc.org]

- 14. Page loading... [wap.guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. echemi.com [echemi.com]

The Spectroscopic Signature of 3,3,3-Trifluoro-1-propanol: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the key spectroscopic data for 3,3,3-Trifluoro-1-propanol (CAS No. 2240-88-2), a fluorinated alcohol of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique trifluoromethyl group imparts distinct properties that are clearly elucidated through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple yet informative structure for spectroscopic analysis. The strong electronegativity of the fluorine atoms significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic shifts and coupling patterns in its NMR spectra. The hydroxyl group and the C-F bonds give rise to prominent absorption bands in its IR spectrum, while its mass spectrum reveals a distinct fragmentation pattern.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, C-O, and C-F stretching and bending vibrations.

IR Spectral Data

The following table summarizes the key absorption bands observed in the FT-IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| 2960-2880 | Medium | C-H stretch |

| ~1450 | Medium | CH₂ bend |

| 1250-1050 | Very Strong | C-F stretch |

| ~1050 | Strong | C-O stretch |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum

The broad and intense absorption band centered around 3330 cm⁻¹ is a classic indicator of an alcohol's hydroxyl (O-H) group, with the broadening resulting from intermolecular hydrogen bonding. The absorptions in the 2960-2880 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the ethyl group. The most prominent feature of the spectrum is the very strong and complex series of bands between 1250 and 1050 cm⁻¹, which is characteristic of the C-F stretching vibrations of the trifluoromethyl group. The strong absorption at approximately 1050 cm⁻¹ is due to the C-O stretching vibration.

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Experimental Protocol: Acquiring the FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum of a liquid sample like this compound is a routine yet precise procedure.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Rationale: ATR is a preferred method for liquid samples as it requires minimal sample preparation and is non-destructive. It provides excellent quality spectra with good reproducibility.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) should be clean.

-

Background Scan: Perform a background scan with a clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring the resulting spectrum is solely that of the sample.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired interferogram is automatically Fourier transformed by the instrument's software to produce the infrared spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Triplet | 2H | -CH₂-OH (C1) |

| ~2.5 | Quartet of Triplets | 2H | -CF₃-CH₂- (C2) |

| ~2.0 | Singlet (broad) | 1H | -OH |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Solvent: CDCl₃.

Interpretation of the ¹H NMR Spectrum

The proton NMR spectrum is consistent with the structure of this compound. The triplet at approximately 3.9 ppm corresponds to the two protons on the carbon adjacent to the hydroxyl group (C1). The triplet multiplicity arises from coupling to the two adjacent protons on C2. The complex multiplet, a quartet of triplets, at around 2.5 ppm is assigned to the two protons on the carbon adjacent to the trifluoromethyl group (C2). The triplet splitting is due to coupling with the C1 protons, and the quartet splitting is a result of long-range coupling to the three equivalent fluorine atoms of the CF₃ group. The broad singlet at approximately 2.0 ppm is characteristic of the hydroxyl proton, which is often broad due to chemical exchange and does not typically show coupling to adjacent protons.

Introduction: Navigating the Utility and Risks of a Key Fluorinated Intermediate

An In-Depth Technical Guide to the Safe Handling of 3,3,3-Trifluoro-1-propanol

This compound (CAS No. 2240-88-2) is a fluorinated alcohol that serves as a vital organic intermediate and building block in numerous fields, including the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its trifluoromethyl group imparts unique properties such as thermal stability and hydrophobicity, making it a valuable component in the synthesis of advanced materials and biologically active molecules.[3] However, the same chemical characteristics that make it useful also necessitate a robust understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, designed for researchers and drug development professionals who work with this compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment and mitigating risk.

Section 1: Hazard Identification and Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. This chemical presents a combination of physical, health, and environmental risks that must be managed through appropriate controls.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized summary of the key hazards. This compound is classified as a hazardous substance with the following primary concerns[4][5]:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[5][6] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |

Physical and Chemical Hazards

The most significant physical hazard is its flammability. With a flash point of 37°C (98.6°F), it can be easily ignited under standard laboratory conditions.[1][7] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and "flash back".[8] Vapors may also form explosive mixtures with air.[8] Therefore, it is imperative to keep this chemical away from open flames, hot surfaces, sparks, and other ignition sources.[6][8] Precautionary measures against static discharge, such as grounding and bonding containers and receiving equipment, are mandatory during transfer and handling.[8][9]

Health Hazards

Exposure to this compound can lead to significant adverse health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Ingestion: The compound is classified as toxic if swallowed.[4][5] Ingestion can cause symptoms of overexposure which may include headache, dizziness, tiredness, nausea, and vomiting.[8] Immediate medical attention is required if ingestion occurs.[4]

-

Inhalation: Inhaling vapors or mists may cause respiratory irritation.[4][5][6] Symptoms can include a burning sensation in the throat and shortness of breath.[10] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][8]

-

Skin Contact: Direct contact causes skin irritation.[4][5] Prolonged or repeated exposure can lead to dryness and dermatitis as the compound removes natural oils from the skin.[11] Absorption through the skin is also a concern.[10]

-

Eye Contact: The chemical is a serious eye irritant, causing redness and pain.[4][5][10] Direct contact can result in damage if not addressed immediately.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Implementing a multi-layered approach to exposure control is essential for safely handling this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

The first line of defense is to minimize exposure at the source.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to keep vapor concentrations below exposure limits.[9] Use of explosion-proof electrical, ventilating, and lighting equipment is also required.[8][9]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

PPE is a critical barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] A full-face respirator may be necessary if exposure limits are exceeded.[4]

Caption: PPE Selection Workflow for this compound.

Section 3: Safe Handling and Storage

Strict protocols for handling and storage are non-negotiable to prevent accidents.

Safe Handling Protocol

-

Preparation: Before starting, ensure all necessary engineering controls are functioning and the required PPE is available and in good condition. Remove all potential ignition sources from the work area.[9]

-

Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[8]

-

Tool Selection: Use only non-sparking tools for all operations, including opening containers and making transfers.[4][8]

-

Chemical Transfer: Perform all transfers within a chemical fume hood. Avoid splashing and the formation of aerosols.[4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8] Contaminated clothing should be removed immediately and washed before reuse.[4]

-

Avoidance: Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[4][8]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][4] The storage area should be locked up or otherwise secured.[4][8]

-

Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[2][4][8]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[1][12]

Section 4: Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial to minimize harm.

First Aid Measures

Immediate action is required following any exposure.

-

Inhalation: If inhaled, immediately remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: If the chemical contacts the skin, immediately remove all contaminated clothing and flush the affected area with plenty of water for at least 15 minutes.[4][8] If skin irritation persists, get medical attention.[8]

-

Eye Contact: In case of eye contact, immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[12] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[4][8]

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[8] Containers may explode when heated.[8] Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[10][11]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8]

Accidental Release Measures

A spill of this compound must be managed promptly and safely.

Caption: Step-by-step protocol for responding to a spill.

Accidental Release Protocol:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment, including respiratory protection if necessary.[8]

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area of the spill.[8][9]

-

Containment: Prevent further leakage if it is safe to do so.[4] Use an inert, non-combustible absorbent material like sand or vermiculite to soak up the spill.

-

Clean-Up: Use spark-proof tools and explosion-proof equipment to collect the absorbed material.[8] Place the waste into a suitable, labeled, and closed container for disposal.[8]

-

Environmental Precautions: Do not let the chemical enter drains, sewers, or waterways.[4]

Section 5: Disposal Considerations

This compound and its contaminated absorbents must be treated as hazardous waste.[8] Waste disposal should be carried out by a licensed disposal company.[10] It is the responsibility of the chemical waste generator to correctly classify the waste and ensure disposal is in full compliance with all applicable local, regional, and national regulations.[8] Do not dispose of this chemical into the environment or sewer system.[4]

References

- 1. innospk.com [innospk.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound CAS#: 2240-88-2 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Critical Role of Fluorination and Thermal Stability

An In-Depth Technical Guide to the Thermal Stability of 3,3,3-Trifluoro-1-propanol (TFP)

Prepared by: Gemini, Senior Application Scientist

This compound (TFP), a key fluorinated alcohol (CAS No. 2240-88-2), has emerged as a vital building block and solvent in specialized chemical synthesis.[1][2] Its applications are prominent in the pharmaceutical and agrochemical industries, where the incorporation of the trifluoromethyl (CF₃) group can significantly enhance metabolic stability and bioavailability of active molecules.[1] Furthermore, in material science, TFP is used to modify polymer properties, leading to materials with enhanced chemical resistance.[3]

The very feature that makes TFP valuable—the CF₃ group—also imparts a unique physicochemical profile, including a notable influence on its thermal stability.[2][3] For researchers, process chemists, and drug development professionals, a comprehensive understanding of this stability is not merely academic. It is a cornerstone of safe laboratory handling, robust process design, risk assessment, and regulatory compliance. Misjudging the thermal limits of a reagent can lead to runaway reactions, the generation of hazardous byproducts, and compromised product purity.

This guide provides an in-depth analysis of the thermal stability of this compound. Moving beyond a simple recitation of data, we will explore the causal factors behind its stability, outline self-validating experimental protocols for its assessment, and discuss the potential decomposition pathways. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to handle and utilize TFP with confidence and safety.

Section 1: Physicochemical Profile and Inherent Stability

The thermal behavior of a compound is intrinsically linked to its physical properties. The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group give TFP distinct characteristics compared to its non-fluorinated analog, 1-propanol.

While often described as "stable under normal conditions," this statement requires empirical validation for any specific process condition.[4] The available Safety Data Sheets (SDS) frequently lack a specific decomposition temperature, noting it as "no data available".[5][6] This highlights a critical knowledge gap that necessitates direct experimental evaluation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2240-88-2 | [1] |

| Molecular Formula | C₃H₅F₃O | [3] |

| Molecular Weight | 114.07 g/mol | [3] |

| Boiling Point | 100 °C (at standard pressure) | [1][5] |

| Flash Point | 37 °C | [1][5] |

| Density | ~1.29 - 1.3 g/cm³ | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [3][7] |

The relatively high boiling point for its molecular weight suggests strong intermolecular interactions, while the flash point indicates it is a flammable liquid that requires careful handling away from ignition sources.[1][4]

Section 2: Postulated Thermal Decomposition Pathways

In the absence of specific published data for TFP, we can postulate potential degradation pathways based on the known chemistry of fluorinated alcohols, such as fluorotelomer alcohols (FTOHs).[8] The primary decomposition routes at elevated temperatures are likely to involve the elimination of small, stable molecules.

Two plausible initial degradation pathways are:

-

Dehydration: The elimination of a water molecule (H₂O) to form an unsaturated fluorinated alkene.

-

Dehydrofluorination: The elimination of hydrogen fluoride (HF), a highly corrosive and toxic gas, to form a fluorinated aldehyde or other unsaturated species.

Further fragmentation at higher temperatures could lead to the formation of smaller perfluorinated compounds and other hazardous materials like carbonyl fluoride.[8]

Caption: Postulated initial thermal degradation pathways for this compound.

Section 3: Experimental Assessment of Thermal Stability

To move from postulation to empirical data, a systematic experimental approach is essential. The following protocols describe a self-validating workflow for characterizing the thermal stability of TFP.

Protocol 3.1: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the foundational technique for determining thermal stability.[8] It measures mass loss as a function of temperature.[9] By conducting the analysis under a high-purity inert gas (e.g., nitrogen or argon), we ensure that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation. The resulting data provides the onset temperature of decomposition, which is a critical parameter for defining the upper limit of thermal stability.

Detailed Step-by-Step Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA crucible (e.g., alumina or platinum). Due to its volatility, use a sealed pan with a pinhole lid if available to prevent evaporation before the analysis begins.

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 40-60 mL/min) for at least 30 minutes before starting the experiment to create a non-reactive atmosphere.[8]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of mass loss.

-

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Protocol 3.2: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC complements TGA by measuring the heat flow into or out of a sample as it is heated.[9] It can detect endothermic events (like melting or boiling) and exothermic events (like decomposition or polymerization) that may not be associated with a mass loss. This provides a more complete picture of the material's thermal behavior. An exothermic decomposition event detected by DSC is a significant safety red flag, indicating a potential for a thermal runaway reaction.

Detailed Step-by-Step Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of TFP into a hermetically sealed aluminum or stainless steel DSC pan. The hermetic seal is crucial to contain the vapor pressure of the liquid below its boiling point and prevent evaporation.

-

Atmosphere Control: Maintain an inert atmosphere (e.g., nitrogen at 20-50 mL/min) in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point identified by TGA.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, noting their onset temperature and the energy released (ΔH). A sharp, significant exotherm is indicative of a potentially hazardous decomposition.

-

Protocol 3.3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Expertise & Causality: Knowing when a material decomposes (from TGA/DSC) is only half the story; knowing what it decomposes into is critical for a full safety assessment. Evolved Gas Analysis, typically by coupling the gas outlet of the TGA to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer, allows for real-time identification of the gaseous decomposition products. This is the only way to confirm or refute the postulated pathways (Section 2) and definitively identify hazards like HF.

Methodology Outline:

-

Perform a TGA experiment as described in Protocol 3.1.

-

The exhaust gas from the TGA furnace is continuously transferred through a heated transfer line to the MS or FTIR instrument.

-

Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA run.

-

Correlate the evolution of specific gases (e.g., by monitoring the m/z signal for HF in MS or its characteristic IR bands) with the mass loss events observed in the TGA data.

Section 4: Safe Handling and Storage Considerations

The experimental data on thermal stability directly informs safe handling and storage protocols. Based on information from safety data sheets and general chemical principles, the following precautions are critical.

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[4] Containers may explode when heated.[4]

-

Incompatible Materials: TFP is incompatible with strong oxidizing agents, strong bases, and reactive metals.[2] Contact with these materials could catalyze decomposition or lead to hazardous reactions, potentially at temperatures lower than its intrinsic thermal decomposition point.

-

Recommended Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[2] Containers should be tightly sealed to prevent the escape of flammable vapors.

Caption: Logical workflow for ensuring safe storage conditions for TFP.

Conclusion

This compound possesses enhanced stability under standard conditions, a trait conferred by its trifluoromethyl group. However, the publicly available data on its high-temperature thermal decomposition is notably absent. This guide has established a clear rationale and a robust, multi-technique experimental framework for bridging this knowledge gap.

By systematically employing TGA for stability screening, DSC for energetic event detection, and TGA-MS/FTIR for evolved gas analysis, researchers and process chemists can generate the specific, reliable data needed for their unique applications. This empirical approach is the cornerstone of ensuring operational safety, process robustness, and the responsible handling of this versatile fluorinated intermediate.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | 2240-88-2 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Ascending Role of 3,3,3-Trifluoro-1-propanol in Modern Chemistry

An In-depth Technical Guide to the Solubility of 3,3,3-Trifluoro-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound (TFP), a unique fluorinated alcohol, has emerged as a pivotal solvent and building block in various sectors, most notably in pharmaceutical and agrochemical development.[1][2][3] Its trifluoromethyl group imparts distinct physicochemical properties, including enhanced thermal stability and a capacity to stabilize reactive intermediates, which often leads to improved reaction yields and selectivity.[1] In drug discovery, the incorporation of fluorine atoms can modulate acidity, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4] As a versatile intermediate, TFP is instrumental in the synthesis of novel fluorinated compounds with enhanced biological activity.[1]

This guide, curated for the discerning researcher, provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Understanding its solubility profile is paramount for its effective application in synthesis, formulation, and purification processes. While quantitative solubility data for TFP in many organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a robust experimental framework for its quantitative determination.

Theoretical Underpinnings of TFP Solubility: A Molecular Perspective

The solubility of this compound is governed by a complex interplay of intermolecular forces. Its molecular structure, featuring both a polar hydroxyl (-OH) group and a highly electronegative trifluoromethyl (-CF3) group, allows for a variety of interactions with solvent molecules.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The hydroxyl group of TFP can act as both a hydrogen bond donor and acceptor, enabling strong interactions with other protic solvents like alcohols and water. This is a primary reason for its complete miscibility with water.[2][5][6][7]

-

Dipole-Dipole Interactions: The significant dipole moment arising from the C-F bonds in the trifluoromethyl group contributes to strong dipole-dipole interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Van der Waals Forces: London dispersion forces are present in all interactions and are the primary mode of interaction with non-polar solvents like hexane and toluene.

-

Fluorine-Specific Interactions: The highly electronegative fluorine atoms can participate in weaker, non-covalent interactions, including charge-dipole interactions that can stabilize cationic intermediates in solution.[8] The degree of fluorination in alcohols has been shown to influence the strength of interaction with anions, with the electrostatic term playing a significant role.[9]

The balance of these forces dictates the extent to which TFP is soluble in a given organic solvent. The "like dissolves like" principle provides a general guideline; however, the unique electronic nature of the trifluoromethyl group can lead to nuanced solubility behavior.

Qualitative Solubility Profile of this compound

Based on available literature and chemical principles, a qualitative assessment of TFP's solubility in common organic solvents is presented below. It is important to note that "miscible" indicates solubility in all proportions, forming a single homogeneous phase. For many solvent systems, precise quantitative data is lacking, and the information provided should be considered a guide for initial solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Polar Protic | Methanol, Ethanol, Water | Miscible |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane | Generally Miscible/Highly Soluble |

| Ester | Ethyl Acetate | Likely Soluble/Miscible |

| Aromatic | Toluene | Moderately to Sparingly Soluble |

| Aliphatic | Hexane, Heptane | Sparingly Soluble/Immiscible |

This table is a qualitative summary. Quantitative determination is recommended for specific applications.

Experimental Protocol for the Quantitative Determination of Mutual Solubility

Given the scarcity of published quantitative data, a reliable experimental protocol is essential for researchers to determine the precise solubility of this compound in their specific solvent systems. The following "cloud point" method is a well-established technique for determining the mutual solubility of two liquids as a function of temperature.[8][9][10]

Principle:

This method involves preparing mixtures of this compound and the chosen organic solvent at various compositions. Each mixture is heated until a single homogeneous phase is observed and then cooled until turbidity (the cloud point) reappears, indicating phase separation. The temperature at which this occurs is recorded. Plotting these temperatures against the composition of the mixtures generates a mutual solubility curve.

Apparatus and Reagents:

-

Calibrated thermometer (-10°C to 110°C, with 0.1°C increments)

-

Water bath with controlled heating and stirring

-

A set of sealable glass test tubes

-

Calibrated pipettes or burettes for accurate volume or mass measurements

-

This compound (high purity)

-

Organic solvent of interest (high purity)

Step-by-Step Methodology:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the organic solvent in the sealed test tubes, covering a range of compositions (e.g., from 10% to 90% by weight or volume of TFP). Accurately record the composition of each mixture.

-

Heating and Observation: Place a test tube containing a mixture in the water bath. Insert the thermometer into the mixture. Begin heating the water bath slowly while continuously stirring or agitating the mixture in the test tube. Observe the mixture carefully.

-

Determination of Miscibility Temperature: Note the temperature at which the turbidity of the mixture disappears and a single, clear phase is formed. This is the temperature of complete miscibility for that specific composition.

-

Determination of Cloud Point Temperature: Remove the test tube from the water bath and allow it to cool slowly with continuous stirring. Record the temperature at which the first sign of turbidity reappears. This is the cloud point temperature.

-

Data Averaging and Repetition: For each composition, the temperatures of miscibility upon heating and the cloud point upon cooling should be very close. The average of these two temperatures should be taken as the equilibrium phase separation temperature. Repeat this procedure for all prepared mixtures.

-

Constructing the Mutual Solubility Curve: Plot the average phase separation temperatures (y-axis) against the corresponding compositions (x-axis). The resulting curve represents the mutual solubility of the two liquids as a function of temperature. The peak of this curve, if present, is the critical solution temperature, above which the two liquids are miscible in all proportions.[8][10]

References

- 1. innospk.com [innospk.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound CAS#: 2240-88-2 [amp.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2240-88-2 [chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound CAS#: 2240-88-2 [m.chemicalbook.com]